Cas no 6956-76-9 (5-Benzofuranol,2,3-dihydro-2,2-dimethyl-)

5-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, is a benzofuran derivative characterized by a dihydrofuran ring with two methyl groups at the 2-position and a hydroxyl group at the 5-position. This compound is of interest in organic synthesis due to its structural framework, which serves as a versatile intermediate for pharmaceuticals, agrochemicals, and fine chemicals. Its saturated furan ring enhances stability, while the hydroxyl group provides a reactive site for further functionalization. The dimethyl substitution at the 2-position contributes to steric hindrance, influencing selectivity in chemical reactions. This compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for synthetic applications.
5-Benzofuranol,2,3-dihydro-2,2-dimethyl- structure
6956-76-9 structure
Product Name:5-Benzofuranol,2,3-dihydro-2,2-dimethyl-
CAS No:6956-76-9
MF:C10H12O2
MW:164.201083183289
CID:512606
PubChem ID:248354
Update Time:2025-05-19

5-Benzofuranol,2,3-dihydro-2,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 5-Benzofuranol,2,3-dihydro-2,2-dimethyl-
    • 2,2-dimethyl-3H-1-benzofuran-5-ol
    • 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-ol
    • 2,2-dimethyl-2,3-dihydrobenzofuran-5-ol
    • 2,2-dimethyl-2,3-dihydro-benzofuran-5-ol
    • 2,2-Dimethyl-5-hydroxycumaran
    • 2,2-Dimethyl-5-hydroxy-cumaran
    • 2,3-dihydro-5-hydroxy-2,2-dimethylbenzofuran
    • 5-hydroxy-2,2-dimethyl-2,3-dihydro-benzofurane
    • AC1L6M78
    • AC1Q7B0E
    • AR-1D1456
    • CTK5D0461
    • NCIOpen2_000401
    • NSC65078
    • SureCN5546007
    • SCHEMBL5546007
    • 6956-76-9
    • 2,2-dimethyl-5-hydroxycoumaran
    • DTXSID90289887
    • NSC-65078
    • Inchi: 1S/C10H12O2/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5,11H,6H2,1-2H3
    • InChI Key: SQYKKVNYUCVHOT-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(=CC=2CC1(C)C)O

Computed Properties

  • Exact Mass: 164.08376
  • Monoisotopic Mass: 164.08373
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.121
  • Boiling Point: 280.7°Cat760mmHg
  • Flash Point: 125°C
  • Refractive Index: 1.549
  • PSA: 29.46
  • LogP: 2.10570

5-Benzofuranol,2,3-dihydro-2,2-dimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1699096-1g
2,2-Dimethyl-2,3-dihydrobenzofuran-5-ol
6956-76-9 98%
1g
¥13910.00 2024-05-03

Additional information on 5-Benzofuranol,2,3-dihydro-2,2-dimethyl-

Comprehensive Overview of 5-Benzofuranol, 2,3-dihydro-2,2-dimethyl- (CAS No. 6956-76-9): Properties, Applications, and Industry Insights

5-Benzofuranol, 2,3-dihydro-2,2-dimethyl- (CAS No. 6956-76-9) is a specialized organic compound belonging to the benzofuran derivatives family. This structurally unique molecule features a 2,3-dihydrobenzofuran core with two methyl groups at the 2-position, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound's dimethyl-substituted benzofuran scaffold has garnered significant attention due to its potential bioactivity and versatility in synthetic applications.

In recent years, the demand for heterocyclic compounds like 5-Benzofuranol, 2,3-dihydro-2,2-dimethyl- has surged, particularly in drug discovery programs targeting neurological and metabolic disorders. Researchers are actively investigating its structure-activity relationships, especially how the 2,2-dimethyl substitution influences molecular interactions. The compound's lipophilic character, imparted by the methyl groups, enhances its membrane permeability - a critical factor in central nervous system drug development.

The synthesis of CAS 6956-76-9 typically involves multi-step organic transformations, with key steps including benzofuran ring formation followed by selective dihydrogenation and methylation. Advanced purification techniques such as column chromatography and recrystallization ensure high purity levels (>98%) required for research applications. Analytical characterization employs HPLC-MS, NMR spectroscopy, and FT-IR to confirm structural integrity.

Beyond pharmaceuticals, 5-Benzofuranol derivatives show promise in material science applications. The compound's aromatic system with electron-rich oxygen makes it a candidate for developing organic semiconductors and photovoltaic materials. Recent studies explore its potential in OLED technologies, where benzofuran-containing compounds demonstrate excellent charge transport properties and luminescent efficiency.

Environmental and regulatory considerations for 2,3-dihydro-2,2-dimethyl-5-benzofuranol emphasize proper handling under standard laboratory protocols. While not classified as hazardous, researchers should follow good laboratory practices when working with this compound. Storage recommendations include protection from light in amber glass containers at controlled temperatures to maintain stability.

The global market for benzofuran-based compounds continues to expand, driven by increasing R&D investments in small molecule therapeutics and functional materials. Industry reports highlight growing interest in CAS 6956-76-9 from both academic institutions and commercial research organizations. Suppliers typically offer this compound in research quantities (milligram to kilogram scale) with comprehensive analytical certificates.

Future research directions for 5-Benzofuranol, 2,3-dihydro-2,2-dimethyl- may explore its potential as a chiral building block in asymmetric synthesis or investigate novel biological targets. The compound's structural features make it amenable to various chemical modifications, allowing medicinal chemists to create diverse structure-activity libraries. Computational chemistry approaches are being employed to predict its molecular interactions and binding affinities.

For researchers sourcing 6956-76-9, quality parameters to verify include chromatographic purity, residual solvent content, and isomeric composition. Reputable suppliers provide batch-specific COA documentation and MSDS information. The compound's stability under various conditions (pH, temperature, light exposure) should be considered when planning experimental workflows.

In conclusion, 5-Benzofuranol, 2,3-dihydro-2,2-dimethyl- represents an important chemical entity with multifaceted applications across scientific disciplines. Its unique molecular architecture continues to inspire innovation in drug discovery, materials science, and chemical biology. As research into benzofuran chemistry advances, this compound will likely remain a valuable tool for developing next-generation bioactive molecules and functional materials.

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.